5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate reagent such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrazole
Uniqueness
5-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-ol is unique due to its isoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
53009-32-8 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11-14-10/h2-5,7,12H,6H2,1H3 |
InChI Key |
VFWGNNMDMZEXKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC=NO2)O |
Origin of Product |
United States |
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